molecular formula C14H13N5OS2 B5035839 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5035839
M. Wt: 331.4 g/mol
InChI Key: FVBLEVABGXJYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is synthesized through a specific method, which involves the use of various reagents and solvents. The mechanism of action of this compound is not yet fully understood, but it has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in cell growth and division. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have antibacterial and antifungal properties. Additionally, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its potential use in drug development and its ability to inhibit the growth of cancer cells. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. These include further studies on its mechanism of action, as well as its potential use in the development of new drugs for cancer and infectious diseases. Additionally, research could be conducted on the synthesis of analogs of this compound with improved solubility and reduced toxicity.

Synthesis Methods

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-mercapto-1-methylimidazole with 5-phenyl-2-amino-1,3,4-thiadiazole in the presence of acetic anhydride and triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have potential applications in scientific research, particularly in drug development. This compound has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been found to have antibacterial and antifungal properties.

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c1-19-8-7-15-14(19)21-9-11(20)16-13-18-17-12(22-13)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBLEVABGXJYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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